2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC20211260
Molecular Formula: C22H17F2N3O3S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide -](/images/structure/VC20211260.png)
Specification
Molecular Formula | C22H17F2N3O3S |
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Molecular Weight | 441.5 g/mol |
IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
Standard InChI | InChI=1S/C22H17F2N3O3S/c23-15-3-1-2-13(8-15)9-19-21(29)27(22(30)31-19)12-20(28)25-7-6-14-11-26-18-5-4-16(24)10-17(14)18/h1-5,8-11,26H,6-7,12H2,(H,25,28)/b19-9- |
Standard InChI Key | XZJPIXPPWYGRQM-OCKHKDLRSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES | C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Introduction
2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound featuring a thiazolidine ring, a fluorobenzylidene group, and a substituted indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The molecular weight of this compound is approximately 425.45 g/mol, indicating its substantial size and complexity.
Structural Features and Chemical Reactivity
The structural features of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide include:
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Thiazolidine Ring: Known for its bioactive properties, contributing to potential therapeutic applications.
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Fluorobenzylidene Group: Enhances lipophilicity and bioavailability due to the fluorine substituent.
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Indole Moiety: Contributes to the compound's biological activity, particularly in anticancer and antimicrobial contexts.
The compound's chemical reactivity is influenced by its functional groups, which allow for various chemical reactions such as nucleophilic substitutions and electrophilic additions.
Synthesis and Potential Applications
The synthesis of this compound typically involves several steps, often including condensation reactions with aldehydes or ketones to form the desired benzylidene derivatives. Techniques such as chromatography and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are used to purify and confirm the structure of the compound.
Potential applications span various fields, including:
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Medicinal Chemistry: Due to its potential anticancer and antimicrobial activities.
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Pharmacology: The compound's interaction with biological targets could lead to therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide. A comparison of these compounds is provided below:
Compound Name | Structure Features | Biological Activity |
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2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide | Thiazolidine ring with hydroxyphenylethyl side chain | Anticancer properties |
5-(Indol-3-yl)methylene-thiazolidine derivatives | Indole and thiazolidine core | Antimicrobial and anticancer activity |
4-Oxo-thiazolidinone derivatives | Thiazolidine with keto groups | Antitumor properties |
Research Findings and Future Directions
Research indicates that compounds with similar structures exhibit significant biological activities. The unique combination of fluorinated substituents in 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide may enhance its therapeutic profile compared to other compounds. Further empirical research is necessary to fully explore its applications and validate its efficacy in various domains.
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